Regiochemical Divergence: Beta-Lactamase vs. nAChR Target Engagement Between 2,6- and 3,6-Diazabicyclo[3.2.0]heptane Cores
The 2,6-diazabicyclo[3.2.0]heptane scaffold, in its 7-oxo-6-sulfonic acid derivative form, has demonstrated beta-lactamase inhibitory activity against class A and class C enzymes. BindingDB reports an IC₅₀ of 4.20 × 10³ nM for a representative (1S,5R)-2-(azonan-5-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid against Class C beta-lactamase from Enterobacter cloacae 908R [1]. In contrast, the 3,6-diazabicyclo[3.2.0]heptane core, when N6-pyridinyl substituted, delivers agonists with Kᵢ values of 3.1 nM at the α4β2 nAChR subtype (e.g., A-366833) and exhibits selectivity over the α3β4 subtype [2]. These distinct target engagement profiles mean that the two regioisomeric cores are not functionally interchangeable; selecting the 2,6-isomer is a prerequisite for accessing the beta-lactamase inhibitor chemical space.
| Evidence Dimension | Biological target engagement and application domain |
|---|---|
| Target Compound Data | 2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid derivatives: IC₅₀ = 4.20 × 10³ nM (Class C beta-lactamase, Enterobacter cloacae 908R) |
| Comparator Or Baseline | 3,6-diazabicyclo[3.2.0]heptane N6-pyridinyl derivatives (e.g., A-366833): Kᵢ = 3.1 nM (α4β2 nAChR, [³H]-cytisine displacement) |
| Quantified Difference | Divergent target classes: antibacterial beta-lactamase inhibition vs. CNS nAChR agonism; no cross-applicability possible |
| Conditions | Beta-lactamase assay at 0.8 µmol concentration (BindingDB); nAChR binding with [³H]-cytisine in rat brain membranes |
Why This Matters
Procurement of the 2,6-regioisomer commits a synthesis program to the beta-lactamase inhibitor pathway; accidental substitution with the 3,6-isomer would redirect the project toward an unrelated nAChR agonist program.
- [1] BindingDB. Affinity data for (1S,5R)-2-(azonan-5-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid (BDBM50309909) vs. Beta-lactamase (Pseudomonas aeruginosa PAO1). Accessed 2026. View Source
- [2] Ji, J.; et al. A-366833: a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane alpha4beta2 nicotinic acetylcholine receptor selective agonist. J. Med. Chem. 2007, 50, 5493–5508. View Source
